3-(3-Iodophenoxy)propan-1-ol
Description
3-(3-Iodophenoxy)propan-1-ol is a halogenated aromatic compound with the molecular formula C₉H₁₁IO₂ and a molecular weight of 290.09 g/mol. Its structure consists of a propanol backbone (a three-carbon chain with a hydroxyl group at the first carbon) substituted at the third carbon with a phenoxy group bearing an iodine atom at the meta position. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl and ether groups, and enhanced stability from the iodine's polarizability.
The compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its iodine substituent makes it a valuable precursor for further functionalization via halogen exchange or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
3-(3-iodophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKPJADCGPKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(3-Iodophenoxy)propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in the study of iodine metabolism and its biological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Iodophenoxy)propan-1-ol exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenoxypropanols
3-(3-Chlorophenoxy)propan-1-ol (CAS 57264-55-8)
- Structure : Chlorine replaces iodine at the meta position.
- Molecular Weight : 186.64 g/mol.
- Key Differences :
- Chlorine’s higher electronegativity but lower polarizability compared to iodine reduces its leaving-group ability in nucleophilic substitutions.
- Lower molecular weight and smaller atomic radius may enhance solubility in polar solvents.
- Applications : Intermediate in agrochemicals or pharmaceuticals where halogen reactivity is tailored for specific pathways .
3-(3,5-Difluoro-4-iodophenoxy)propan-1-ol (CAS 1612287-33-8)
- Structure : Contains two fluorine atoms at positions 3 and 5 and an iodine at position 4 on the phenyl ring.
- Molecular Weight : 314.07 g/mol.
- Key Differences :
- Applications: Potential use in radiopharmaceuticals or as a fluorinated probe in imaging studies.
3-(4-Iodophenyl)propan-1-ol (CAS 60075-78-7)
Trifluoromethyl and Difluoromethyl Derivatives
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)
- Structure: Trifluoromethyl (-CF₃) group replaces iodine; propanol chain includes a methyl branch.
- Molecular Weight : 248.20 g/mol.
- Key Differences :
- Applications : Investigated as a CFTR potentiator for cystic fibrosis treatment.
3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)
- Structure : Difluoromethyl (-CHF₂) substituent at the meta position.
- Molecular Weight : 186.20 g/mol.
- Key Differences :
- Applications : Building block for fluorinated bioactive molecules.
Amino and Heterocyclic Derivatives
3-(2,5-Diaminophenyl)propan-1-ol Dihydrochloride (CAS 73793-79-0)
- Structure: Amino groups replace iodine at positions 2 and 5.
- Molecular Weight : 237.12 g/mol (free base).
- Key Differences: Amino groups enable hydrogen bonding, increasing solubility in aqueous media.
3-[(2-Substituted Cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol Derivatives
- Structure: Complex heterocyclic systems fused to the propanol backbone.
- Key Differences: Thiophene and pyrimidine rings introduce π-π stacking interactions, enhancing binding to biological targets. Demonstrated cytotoxicity against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines .
Fragrance and Industrial Compounds
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure: Dimethyl branches on the propanol chain; meta-tolyl (methylphenyl) substituent.
- Molecular Weight : 192.30 g/mol.
- Key Differences :
Research Findings and Implications
- Halogen Effects : Iodine’s polarizability enhances its utility in cross-coupling reactions, whereas chlorine and fluorine offer tailored electronic effects for specific reactivities.
- Biological Activity : Trifluoromethyl and heterocyclic derivatives show promise in drug discovery due to enhanced metabolic stability and target affinity.
- Regulatory Considerations : Fragrance and cosmetic derivatives require adherence to safety standards (e.g., IFRA, SCCS) to mitigate sensitization risks .
Biological Activity
Overview
3-(3-Iodophenoxy)propan-1-ol is an organic compound notable for its unique structure, featuring an iodine atom attached to a phenoxy group linked to a propanol chain. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C9H11IO2
- Molecular Weight : 292.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its iodine content enhances its reactivity compared to similar compounds, which may contribute to its unique biological effects.
Target Receptors
- β-Adrenoceptors : Studies indicate that this compound may bind to β-adrenoceptors, influencing heart function by modulating signaling pathways associated with these receptors.
- Serotonin and Dopamine Receptors : Similar compounds have shown affinity for serotonin (5-HT2) and dopamine (D2) receptors, suggesting potential applications in neuropharmacology .
Antimicrobial Properties
Research has indicated that iodine-containing compounds often exhibit significant antimicrobial properties. The presence of iodine can disrupt microbial cell membranes and inhibit enzymatic activity, leading to cell death. Specific studies on this compound have demonstrated its effectiveness against various bacterial strains, although quantitative data is still emerging.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to influence cell signaling pathways could play a role in inhibiting tumor growth or inducing apoptosis in cancer cells. Further studies are required to elucidate the precise mechanisms and efficacy against specific cancer types.
Synthetic Routes
The synthesis of this compound typically involves the nucleophilic substitution of 3-iodophenol with 1,3-propanediol in the presence of a base like potassium carbonate (K2CO3). This reaction is usually performed under elevated temperatures with a catalyst such as tetrabutylammonium bromide (TBAB).
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
